N-ベンジル-4-ピペリドン

概要

説明

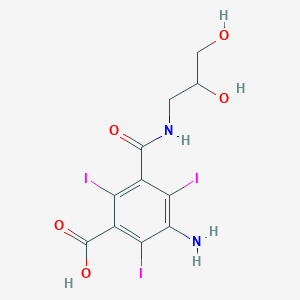

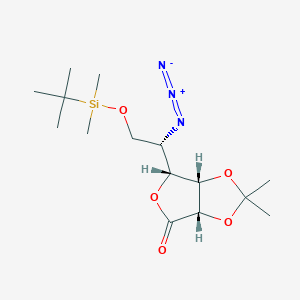

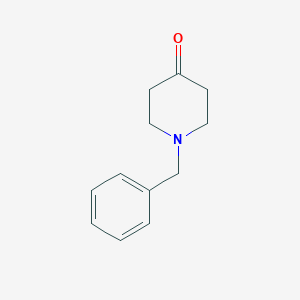

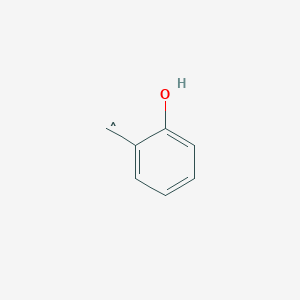

N-ベンジル-4-ピペリドン: は、分子式がC12H15NOである有機化合物です。 ピペリジンの誘導体であり、さまざまな医薬品化合物の合成における汎用性の高いヘテロ環式ビルディングブロックとして広く使用されています . この化合物は、アルツハイマー病の治療に使用されるものや、プロテアーゼ阻害剤など、医薬品化合物の合成における役割で知られています .

科学的研究の応用

Chemistry: N-benzyl-4-piperidone is used as a building block in the synthesis of various medicinal compounds, including spirocyclic furopyridines and multi-target-directed hybrids for the treatment of Alzheimer’s disease .

Biology: The compound is used in the synthesis of protease inhibitors, which are crucial in biological research and drug development .

Medicine: N-benzyl-4-piperidone is involved in the development of drugs for treating Alzheimer’s disease and other neurological disorders .

Industry: The compound is used in the industrial production of various pharmaceutical intermediates and active pharmaceutical ingredients .

作用機序

N-ベンジル-4-ピペリドンの作用機序は、医薬品化合物の合成におけるビルディングブロックとしての役割にあります。 この化合物は、酸化や還元など、さまざまな化学反応を受けて、特定の分子経路を標的とする中間体を形成します。 例えば、アルツハイマー病の治療では、この化合物は、複数の分子標的に作用して治療効果を発揮する、多標的指向性ハイブリッドを合成するために使用されます .

生化学分析

Biochemical Properties

N-Benzyl-4-piperidone is generally used in the synthesis of various medicinal compounds . For instance, it has been used in the synthesis of spirocyclic furopyridines as haloperidol-sensitive σ receptor ligands

Cellular Effects

Benzyl-4-piperidone compounds have been found to selectively inhibit the growth of Ewing sarcoma cell lines by inducing apoptosis . These agents disrupt 19S proteasome function through inhibition of the deubiquitinating enzymes USP14 and UCHL5 .

Molecular Mechanism

It has been suggested that benzyl-4-piperidone compounds exert their effects through a two-electron irreversible oxidation process . This process is diffusion-controlled for all compounds .

準備方法

合成経路と反応条件:

第一級アミンと1,5-ジクロロ-3-ペンタノン法: この方法は、適切な第一級アミンと1,5-ジクロロ-3-ペンタノンを選択し、続いて環化反応を行うことでN-置換-4-ピペリドンを調製するものです. 反応条件は穏和で、プロセスも簡単であるため、工業生産に適しています。

ジヒドロピリドンの共役還元: この方法は、亜鉛/酢酸を用いてN-アシル-2,3-ジヒドロ-4-ピリドンをさまざまなラセミ体またはエナンチオ純粋な4-ピペリドンに還元するものです. この方法は費用対効果が高く、穏和です。

工業生産方法: N-ベンジル-4-ピペリドンの工業生産では、通常、入手しやすい原料と簡単な反応条件が用いられます。 このプロセスは、コスト効率が高く、スケーラブルであるように設計されており、大規模生産に適しています .

化学反応の分析

反応の種類:

酸化: N-ベンジル-4-ピペリドンは、通常0.72〜0.86Vの範囲で、2電子不可逆酸化を受けます.

還元: この化合物は、亜鉛/酢酸を用いて還元し、さまざまなラセミ体またはエナンチオ純粋な4-ピペリドンを生成することができます.

一般的な試薬と条件:

生成される主な生成物:

科学研究への応用

化学: N-ベンジル-4-ピペリドンは、アルツハイマー病の治療のためのスピロ環式フラノピリジンや多標的指向性ハイブリッドなど、さまざまな医薬品化合物の合成におけるビルディングブロックとして使用されます .

生物学: この化合物は、生物学的調査や創薬において重要な役割を果たすプロテアーゼ阻害剤の合成に使用されます .

類似化合物との比較

類似化合物:

N-メチル-4-ピペリドン: この化合物は、N-ベンジル-4-ピペリドンに似ていますが、酸化電位が異なり、より複雑な酸化プロセスを受けます.

4-ピペリドン: ピペリジンのより単純な誘導体で、化学薬品や医薬品製造の中間体として使用されます.

独自性: N-ベンジル-4-ピペリドンは、さまざまな医薬品化合物の合成におけるビルディングブロックとしての汎用性から独自性を持ちます。 酸化や還元など、複数種類の化学反応を受ける能力は、医薬品研究開発において貴重な化合物となっています .

特性

IUPAC Name |

1-benzylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZKULRDWHPHGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Record name | 1-benzyl-4-piperidone | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30189695 | |

| Record name | 1-Benzyl-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 1-Benzyl-4-piperidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19321 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3612-20-2 | |

| Record name | 1-Benzyl-4-piperidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3612-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyl-4-piperidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003612202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyl-4-piperidone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77933 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyl-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-4-piperidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BENZYL-4-PIPERIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/399249PH5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of N-Benzyl-4-piperidone?

A1: N-Benzyl-4-piperidone has the molecular formula C12H15NO and a molecular weight of 189.25 g/mol. []

Q2: How is N-Benzyl-4-piperidone characterized spectroscopically?

A2: N-Benzyl-4-piperidone can be characterized using various spectroscopic techniques, including:

- NMR Spectroscopy (1H and 13C NMR): Provides detailed information about the hydrogen and carbon atoms in the molecule, their chemical environment, and connectivity. [, , , , ]

- Infrared Spectroscopy (IR): Identifies functional groups present in the molecule based on their characteristic vibrational frequencies. [, , , ]

- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, aiding in structural elucidation. [, , ]

Q3: What are common synthetic routes to N-Benzyl-4-piperidone?

A3: N-Benzyl-4-piperidone is frequently synthesized through a multi-step process involving:

- Michael Addition: Reaction of benzylamine with methyl acrylate. [, , , , ]

- Dieckmann Condensation: Cyclization of the Michael adduct under basic conditions. [, , , , ]

- Hydrolysis and Decarboxylation: Removal of the ester group to yield the final product. [, , , , ]

Q4: Can microwave irradiation enhance the synthesis of N-Benzyl-4-piperidone?

A4: Yes, microwave-assisted synthesis has been successfully employed to accelerate the Michael addition and Dieckmann condensation steps, resulting in reduced reaction times and improved yields. [, , ]

Q5: What types of reactions is N-Benzyl-4-piperidone commonly used in?

A5: N-Benzyl-4-piperidone serves as a versatile building block in various chemical transformations, including:

- Grignard Reactions: Formation of new carbon-carbon bonds by reacting with Grignard reagents. [, ]

- Reductive Aminations: Introduction of amine groups through reaction with amines and reducing agents. [, , , ]

- Wittig Reactions: Formation of alkenes by reacting with phosphorus ylides. [, ]

- Cycloadditions: Construction of complex ring systems through [3+2] and [4+2] cycloaddition reactions. [, ]

- Condensation Reactions: Formation of new carbon-carbon bonds with aldehydes or ketones, often leading to cyclic structures. [, , , , ]

Q6: What are the main applications of N-Benzyl-4-piperidone?

A6: The primary application of N-Benzyl-4-piperidone is as a crucial intermediate in the synthesis of various pharmaceuticals, including:

- Donepezil: Used to treat Alzheimer's disease. []

- Ceritinib: An ALK inhibitor for treating non-small cell lung cancer. []

- Taladegib: A Hedgehog signaling pathway inhibitor with potential applications in oncology. [, ]

- Paroxetine: An antidepressant belonging to the selective serotonin reuptake inhibitor (SSRI) class. []

- σ Receptor Ligands: Investigated for potential therapeutic applications in various neurological and psychiatric disorders. [, ]

- N-type Calcium Channel Blockers: Potential analgesics for pain management. []

Q7: How does the structure of N-Benzyl-4-piperidone contribute to its utility in drug synthesis?

A7: The structure of N-Benzyl-4-piperidone offers several advantages for drug development:

Q8: Can you elaborate on the synthesis of Donepezil using N-Benzyl-4-piperidone as a starting material?

A8: While the provided research abstract [] mentions N-Benzyl-4-piperidone as a key intermediate in Donepezil synthesis, it doesn't detail the specific steps. Further research in chemical literature would be needed to elaborate on the complete synthetic route.

Q9: Is there information available regarding the stability and formulation of N-Benzyl-4-piperidone itself?

A9: The provided research primarily focuses on the use of N-Benzyl-4-piperidone as a synthetic intermediate. Information regarding its intrinsic stability, formulation strategies, or other specific aspects you mentioned would require further investigation.

Q10: What about the other aspects you listed, such as computational chemistry, SAR, toxicology, etc.?

A10: While some research touches upon specific aspects like conformational analysis [, ], molecular docking [], and preliminary cytotoxicity evaluation [], the provided abstracts lack detailed information on most aspects like computational chemistry, detailed SAR, PK/PD, toxicology, and others. Investigating these aspects would necessitate a more comprehensive literature review beyond these abstracts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide](/img/structure/B134326.png)

![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B134344.png)

![2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B134345.png)